
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorobenzoyl group attached to a nitropyridine carboxamide, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-nitropyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyridine ring.
科学的研究の応用
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4-Chlorobenzoyl)-N,N-di-n-butylthiourea: Known for its use as a metal complexing agent and its antifungal and antibacterial activities.
4-Chlorobenzoyl chloride: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide stands out due to its unique combination of a chlorobenzoyl group and a nitropyridine carboxamide, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and industrial uses .
特性
CAS番号 |
59290-44-7 |
|---|---|
分子式 |
C13H8ClN3O4 |
分子量 |
305.67 g/mol |
IUPAC名 |
N-(4-chlorobenzoyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3O4/c14-10-3-1-8(2-4-10)12(18)16-13(19)9-5-11(17(20)21)7-15-6-9/h1-7H,(H,16,18,19) |
InChIキー |
BBYKIVOTTYGSLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
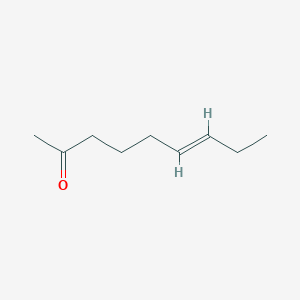
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
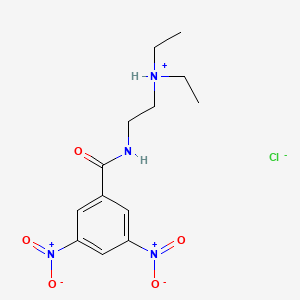

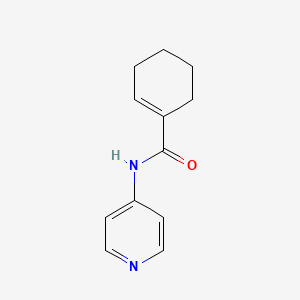

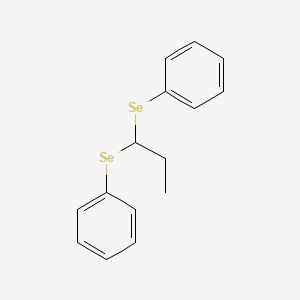
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
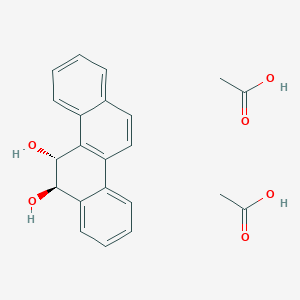

![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)

